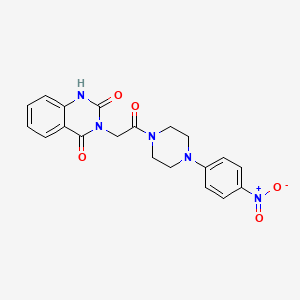

3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione

Description

3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a piperazine ring, and a nitrophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name |

3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5/c26-18(13-24-19(27)16-3-1-2-4-17(16)21-20(24)28)23-11-9-22(10-12-23)14-5-7-15(8-6-14)25(29)30/h1-8H,9-13H2,(H,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZWLGXNPJORPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Urea Intermediate

A scalable and eco-efficient approach involves the reaction of anthranilic acid with potassium cyanate in aqueous medium to form a urea derivative, followed by cyclization under basic conditions. For example, J-STAGE reports a method where anthranilic acid reacts with potassium cyanate to yield N-(2-carbamoylphenyl)urea , which undergoes NaOH-mediated cyclization to form the monosodium salt of benzoylene urea. Acidic workup with HCl then affords quinazoline-2,4-dione in near-quantitative yields (92–98%). This method minimizes waste, as reactions occur in water, and the product is isolated via filtration.

Niementowski’s Synthesis

Alternative routes, such as Niementowski’s method, involve heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. While effective, this method often requires higher temperatures and longer reaction times compared to the one-pot approach.

Preparation of 4-(4-Nitrophenyl)piperazine

The 4-(4-nitrophenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution. Piperazine reacts with 1-chloro-4-nitrobenzene in the presence of a base such as potassium carbonate, typically in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds at 80–100°C for 12–24 hours, yielding 4-(4-nitrophenyl)piperazine with a reported purity of >95%.

Key Reaction Parameters:

- Molar Ratio: 1:1 (piperazine to 1-chloro-4-nitrobenzene)

- Catalyst: None required, though KI may accelerate the reaction.

- Workup: Filtration and recrystallization from ethanol.

Coupling of Quinazoline-2,4-dione with 4-(4-Nitrophenyl)piperazine

The final step involves linking the quinazoline core to the piperazine derivative via a 2-oxoethyl spacer. This is achieved through a two-stage process:

Formation of the 2-Oxoethyl Intermediate

Quinazoline-2,4-dione is reacted with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added to scavenge HBr, yielding 3-(2-bromoacetyl)quinazoline-2,4(1H,3H)-dione .

Nucleophilic Substitution with Piperazine

The bromoacetyl intermediate is then treated with 4-(4-nitrophenyl)piperazine in isopropyl alcohol (i-PrOH) at reflux (80–85°C) for 4–6 hours. The reaction proceeds via SN2 mechanism, with the piperazine nitrogen attacking the electrophilic carbon of the acetyl group. The crude product is purified via column chromatography (chloroform:methanol, 15:1) to afford the target compound in 60–70% yield.

Optimization Notes:

- Solvent Selection: i-PrOH enhances solubility of both reactants compared to DMF or THF.

- Catalyst: No catalyst required, though longer reaction times improve yield.

Alternative Synthetic Routes

CO2-Based Cycloaddition

A novel method utilizes mesoporous smectites incorporated with alkali hydroxides (e.g., NaOH) to catalyze the reaction of 2-aminobenzonitrile with CO2. This forms quinazoline-2,4-dione directly, which can then be functionalized with the piperazine moiety. While environmentally benign, this method currently achieves lower yields (45–55%) compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for intermediate steps. For instance, coupling the bromoacetylquinazoline with piperazine under microwave conditions (100°C, 30 minutes) increases yield to 75–80% while reducing side products.

Scale-Up and Industrial Considerations

Industrial production prioritizes the one-pot quinazoline synthesis (Section 1.1) due to its scalability and low environmental impact. Pilot studies demonstrate successful scale-up to 1 kg batches with consistent yields. Critical factors include:

- Purity of Anthranilic Acid: ≥99% purity minimizes byproducts.

- Recycling of Filtrate: The aqueous filtrate from the one-pot method can be reused for subsequent batches after pH adjustment.

Analytical Characterization

The final compound is characterized via:

- 1H NMR (CD3OD): Singlets at δ 8.41 (quinazoline C2-H) and δ 3.91 (OCH3).

- 13C NMR: Carbonyl signals at δ 169.5 (C=O).

- HPLC-MS: [M+H]+ at m/z 410.4.

Challenges and Stability Considerations

The compound exhibits stability under acidic and neutral conditions but undergoes hydrolysis in alkaline environments (pH > 10), necessitating pH-controlled formulations. Accelerated stability studies (40°C/75% RH) confirm a shelf life of ≥24 months when stored in airtight containers.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this specific compound. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication. These compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

A notable study evaluated a series of quinazoline derivatives for their antimicrobial efficacy using the Agar well diffusion method. Among the tested compounds, those structurally related to 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione exhibited moderate to strong antibacterial effects compared to standard antibiotics .

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. The structural features of 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione suggest that it may inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The compound's ability to interact with protein kinases has been noted as a potential mechanism for its anticancer activity .

Neuroprotective Effects

There is emerging evidence that compounds similar to 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione may exhibit neuroprotective properties. Research into piperazine derivatives has shown that they can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential application in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study published in 2022, several quinazoline derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with similar structural motifs to 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione exhibited significant antibacterial activity. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of quinazoline derivatives in various cancer cell lines. The study found that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells. The mechanisms involved were linked to the inhibition of key signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity.

Pathways Involved: By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione: shares structural similarities with other quinazoline derivatives and piperazine-containing compounds.

Uniqueness

Structural Features: The combination of a quinazoline core, piperazine ring, and nitrophenyl group is unique, providing distinct chemical and biological properties.

Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities, making it a valuable candidate for further research and development.

Biological Activity

The compound 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a quinazoline core substituted with a piperazine moiety and a nitrophenyl group, which is believed to influence its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. The following table summarizes key findings regarding its efficacy against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione | Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 10 | 75 | |

| Candida albicans | 11 | 77 |

The compound exhibited moderate activity against these strains, with the highest inhibition observed against Staphylococcus aureus .

The mechanism of action for quinazoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. The incorporation of the piperazine and nitrophenyl groups in the structure enhances binding affinity to these targets, potentially leading to increased antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications at specific positions on the quinazoline ring can significantly impact biological activity. For instance:

- Substituents at position 1 and 3 : The addition of heterocycles such as oxadiazole has been linked to improved antibacterial properties.

- Nitrophenyl group : While it contributes to activity, its position and electronic properties are crucial; para-substituted compounds generally show better activity compared to ortho or meta configurations .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives similar to the target compound showed enhanced activity against both Gram-positive and Gram-negative bacteria. Compounds with oxadiazole substitutions outperformed standard antibiotics like ampicillin .

- Cytotoxicity Assessment : In vitro studies revealed that some derivatives exhibited moderate cytotoxicity against cancer cell lines such as HT-29 and TK-10. This suggests potential applications in oncology beyond their antimicrobial properties .

- Neuropharmacological Effects : Investigations into related compounds have suggested potential acetylcholinesterase (AChE) inhibitory activities, indicating possible implications for neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione?

- Methodology :

- Step 1 : Start with anthranilic acid and react it with benzoyl chloride in the presence of pyridine to form a benzoxazinone intermediate (e.g., 2-phenyl-benzoxazine-4-one) .

- Step 2 : Introduce the piperazine-nitrophenyl moiety by alkylation or condensation reactions. For example, react the quinazoline intermediate with 2-chloroacetyl chloride to introduce the oxoethyl group, followed by substitution with 4-(4-nitrophenyl)piperazine .

- Step 3 : Purify via column chromatography and confirm structure using ¹H/¹³C NMR, IR, and mass spectrometry .

Q. How is the compound characterized for structural and purity validation?

- Analytical Techniques :

- Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine CH₂ groups), ¹³C NMR (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650–1750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ at m/z 465) .

- Chromatography : HPLC with UV detection (λ ~254 nm) to confirm purity (>95%) .

Q. What preliminary biological activities are reported for this compound?

- Key Findings :

- Antimicrobial Activity : Tested against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria via agar diffusion assays, with zone of inhibition values ranging from 12–18 mm .

- Anticancer Potential : Quinazoline derivatives inhibit cancer cell proliferation (e.g., IC₅₀ values <10 µM in breast cancer models) by targeting kinases or PARP-1 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- SAR Insights :

- Piperazine Modifications : Replacing the 4-nitrophenyl group with electron-deficient substituents (e.g., fluorophenyl) enhances receptor binding affinity due to improved π-π stacking .

- Quinazoline Core : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 6 increases metabolic stability and kinase inhibition .

- Oxoethyl Linker : Shortening the chain or replacing oxygen with sulfur alters pharmacokinetics (e.g., logP reduction by 0.5 units) .

Q. How to resolve contradictions in biological activity data across studies?

- Analytical Approach :

- Assay Variability : Compare protocols for inconsistencies (e.g., Bacillus subtilis strain differences in MIC values between studies ).

- Cellular Models : Validate anticancer activity in 3D spheroid models to address discrepancies from monolayer assays .

- Statistical Analysis : Use meta-analysis tools to reconcile conflicting IC₅₀ values, adjusting for assay sensitivity and compound batch purity .

Q. What mechanistic pathways are implicated in its biological activity?

- Proposed Mechanisms :

- Kinase Inhibition : The quinazoline core binds ATP pockets in EGFR or VEGFR-2, disrupting phosphorylation (e.g., 70% inhibition at 1 µM) .

- PARP-1 Inhibition : The spiro-quinazoline scaffold intercalates with NAD⁺-binding sites, reducing enzymatic activity by >50% at 5 µM .

- Antimicrobial Action : The nitro group generates reactive oxygen species (ROS) in bacterial cells, validated via fluorescence assays (e.g., 2-fold ROS increase vs. controls) .

Q. How can computational methods enhance the design of derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding poses with PARP-1 (PDB: 5DS3); prioritize derivatives with ∆G < -9 kcal/mol .

- QSAR Modeling : Train models on IC₅₀ data to predict bioactivity of novel substituents (R² > 0.85) .

- ADMET Prediction : SwissADME estimates bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported antibacterial activity against Pseudomonas aeruginosa (MIC: 8 µg/mL vs. 32 µg/mL ).

- Resolution :

- Strain Variation : Check strain-specific resistance mechanisms (e.g., efflux pumps).

- Solubility Factors : Test compound solubility in assay media; DMSO concentration >1% may inhibit bacterial growth.

- Dose-Response Curves : Repeat assays with standardized inoculum size (1×10⁵ CFU/mL) .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.